Epiandrosterone b-D-glucuronide

Descripción general

Descripción

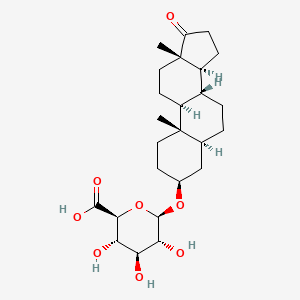

Epiandrosterone b-D-glucuronide is a steroid glucuronide conjugate, which means it is a steroid molecule linked to a glucuronic acid moiety. This compound is a metabolite of epiandrosterone, a steroid hormone with weak androgenic activity. This compound is primarily found in human urine and is used as a biomarker for various physiological and pathological conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Epiandrosterone b-D-glucuronide can be synthesized using glucuronylsynthase derived from Escherichia coli β-glucuronidase. The process involves the conjugation of epiandrosterone with glucuronic acid under optimized conditions, followed by purification using solid-phase extraction . Another method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of steroid hormone glucuronides in human urine .

Industrial Production Methods

The industrial production of this compound typically involves the use of 4-androstenedione as a raw material. The reaction conditions are mild, making the process suitable for large-scale production. The method involves the synthesis of epiandrosterone, which is then conjugated with glucuronic acid to form this compound .

Análisis De Reacciones Químicas

Hydrolysis (Deconjugation)

The glucuronide moiety is cleaved via β-glucuronidase enzymes , a critical step in urinary steroid analysis for sports doping tests .

Key Hydrolysis Agents

-

E. coli β-glucuronidase :

-

H. pomatia Enzymes :

Hydrolysis Efficiency Comparison

| Enzyme Source | Glucuronide Cleavage Efficiency | Sulfate Cleavage Efficiency |

|---|---|---|

| E. coli | High (90–100%) | None |

| H. pomatia | Moderate (70–80%) | High |

Enzymatic deconjugation is essential for liberating free epiandrosterone prior to derivatization for gas chromatography–mass spectrometry (GC-MS) .

Analytical Derivatization

Post-hydrolysis, free epiandrosterone undergoes derivatization to enhance volatility for GC-MS analysis. Common methods include:

Derivatization Protocols

-

Silylation :

-

Oxime Formation :

Typical Workflow

Stability and Metabolic Context

-

Conjugation Specificity : Epiandrosterone is primarily excreted as a sulfate (100%) in normal physiology but forms glucuronides under specific conditions, such as doping with 5α-androstane-3β,17β-diol .

-

Ethanol Interaction : Alcohol consumption alters the sulfate-to-glucuronide ratio, complicating doping test interpretations .

Synthetic and Analytical Challenges

-

Isomer Differentiation : Epiandrosterone glucuronide must be distinguished from androsterone glucuronide via chromatographic retention times or MS/MS fragmentation .

-

Deuterated Standards : Stable isotope-labeled analogs (e.g., d5-epiandrosterone glucuronide) are synthesized for quantitative MS applications .

Aplicaciones Científicas De Investigación

Pharmacological Applications

EpiA-G plays a crucial role in the pharmacokinetics of androgens. It is primarily involved in the metabolism and excretion of steroids, facilitating the elimination of these compounds from the body. The glucuronidation process enhances water solubility, allowing for easier renal excretion.

Table 1: Metabolism of Epiandrosterone and Related Compounds

| Compound | Metabolite | Glucuronidation Efficiency (%) | Reference |

|---|---|---|---|

| Epiandrosterone | Epiandrosterone β-D-G | 90% | |

| Testosterone | Testosterone β-D-G | 13% | |

| Androstenedione | Androsterone β-D-G | 55.3% |

Sports Drug Testing

EpiA-G has been identified as a crucial biomarker in anti-doping analyses. Its presence in urine samples is indicative of the use of anabolic steroids, particularly since it can accumulate in significant amounts following steroid administration. The World Anti-Doping Agency (WADA) has developed protocols for detecting EpiA-G to monitor athletes for potential doping violations.

Case Study: Detection of EpiA-G in Athletes

In a study involving urine samples from athletes, EpiA-G was detected alongside other steroid metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results demonstrated that athletes who had administered testosterone showed elevated levels of EpiA-G, confirming its utility as a reliable marker for testosterone abuse in sports .

Endocrine Research

Research has shown that EpiA-G can serve as an important tool for studying endocrine disorders and hormonal imbalances. Its levels can provide insights into the metabolic pathways of androgens and their effects on various physiological processes.

Table 2: Clinical Significance of Epiandrosterone β-D-Glucuronide

| Condition | Observed Changes in EpiA-G Levels | Implications |

|---|---|---|

| Hypogonadism | Increased levels post-treatment | Indicates effective metabolism |

| Hormonal therapies | Fluctuating levels during treatment | Monitoring therapy effectiveness |

| Adrenal insufficiency | Elevated levels | Reflects adrenal function |

Analytical Techniques

The analysis of EpiA-G is primarily conducted through advanced techniques such as LC-MS/MS and NMR spectroscopy. These methods allow for precise quantification and characterization of this glucuronide, enhancing its application in both clinical and research settings.

Case Study: Metabolomic Profiling

In a comprehensive study involving over 14,000 individuals, metabolomic profiling revealed significant insights into adrenal suppression linked to altered levels of EpiA-G. This underscores the compound's relevance in understanding metabolic responses to various treatments .

Mecanismo De Acción

Epiandrosterone b-D-glucuronide exerts its effects by interacting with androgen receptors. It is a weak androgen and is involved in the metabolism of testosterone and dihydrotestosterone. The compound is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone. It can also be produced from natural steroids such as androstanediol and androstanedione .

Comparación Con Compuestos Similares

Similar Compounds

- Androsterone Glucuronide

- Etiocholanolone Glucuronide

- Dihydrotestosterone Glucuronide

- Dehydroepiandrosterone Glucuronide

- Testosterone Glucuronide

Uniqueness

Epiandrosterone b-D-glucuronide is unique due to its specific metabolic pathway and its role as a biomarker for steroid metabolism. Unlike other steroid glucuronides, it has a prolonged detectability, making it valuable in anti-doping tests .

Actividad Biológica

Epiandrosterone β-D-glucuronide (EpiA-G) is a steroid glucuronide formed from epiandrosterone, a naturally occurring androgen. This compound is notable for its role in steroid metabolism and its potential biological activities, which have implications in pharmacology, endocrinology, and doping analysis.

Metabolism and Formation

Epiandrosterone undergoes extensive metabolism in the liver, where it is converted into various glucuronides, including EpiA-G. The enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) is primarily responsible for this glucuronidation process. Variations in UGT2B17 expression can influence the levels of EpiA-G in circulation, which may have significant implications for testosterone metabolism and related pathologies such as prostate cancer and obesity .

Pharmacological Effects

Epiandrosterone and its glucuronides, including EpiA-G, have been studied for their potential effects on various biological systems:

- Androgen Receptor Activity : EpiA-G has been shown to exhibit weak androgenic activity. While it does not bind strongly to androgen receptors compared to testosterone, it may still exert some biological effects through alternative pathways or as a prohormone .

- Neuroprotective Effects : Some studies suggest that metabolites of DHEA (dehydroepiandrosterone), including EpiA-G, may have neuroprotective properties. They can potentially reduce neurotoxicity and promote neurogenesis by modulating inflammatory responses in the brain .

- Impact on Immune Response : EpiA-G has been observed to influence cytokine levels, reducing pro-inflammatory markers such as TNFα and IL-6 at specific concentrations. This suggests a role in modulating immune responses .

Case Studies

- Doping Analysis : EpiA-G plays a critical role in doping control, particularly in sports. Its presence in urine can indicate the use of anabolic steroids. The ratio of testosterone glucuronides to epitestosterone glucuronides (T/E ratio) is often monitored, with EpiA-G being a significant metabolite contributing to these ratios .

- Clinical Observations : In studies involving hypogonadal men treated with testosterone, the levels of EpiA-G were significantly altered post-treatment, indicating its importance in assessing testosterone therapy efficacy and safety. The variability in glucuronidation due to genetic polymorphisms further complicates this assessment .

Table 1: Comparison of Biological Activities of Epiandrosterone and Its Glucuronides

| Compound | Androgenic Activity | Neuroprotective Effects | Immune Modulation |

|---|---|---|---|

| Epiandrosterone | Moderate | Yes | Yes |

| Epiandrosterone β-D-glucuronide (EpiA-G) | Weak | Potentially | Yes |

| Testosterone | High | Yes | Yes |

Table 2: Enzymatic Conversion Rates of Steroids by UGT2B17

| Steroid | Conversion Rate (%) |

|---|---|

| Dehydroepiandrosterone | 90 |

| Epiandrosterone | 84 |

| Testosterone | 50 |

| Androstenedione | 48 |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIRAVTUVCQTF-PALHZPRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437848 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-00-5 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.